molecular formula C13H18O3 B3176007 Methyl 3-(benzyloxy)-2,2-dimethylpropanoate CAS No. 96556-40-0

Methyl 3-(benzyloxy)-2,2-dimethylpropanoate

Cat. No. B3176007
Key on ui cas rn: 96556-40-0
M. Wt: 222.28 g/mol
InChI Key: BDGQTIDXLCJQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372859B2

Procedure details

To a stirred solution of methyl 3-hydroxy-2,2-dimethylpropanoate (600. mg, 4.54 mmol) in DMF (9.0 mL), cooled to 0° C., was added NaH (120. mg, 4.99 mmol). After warming to ambient temperature for 30 minutes, the reaction was cooled to 0° C., prior to the introduction of benzyl bromide (854 mg, 4.99 mmol). After warming to ambient temperature, the reaction was heated to 50° C. for 4 hours, before being allowed to return to ambient temperature. The bulk of the DMF was removed in vacuo, and the residue was diluted with water and EtOAc. The organic layer was washed several times with water and then once with saturated brine. The organics were then dried over sodium sulfate, filtered and concentrated in vacuo, to yield a residue which was applied to a silica gel column for purification, eluting with 100% DCM. The resulting impure material was applied again to silica gel and eluted with a gradient of CH2Cl2:hexanes—85:15 to 100:0. Clean product-containing fractions were pooled and concentrated in vacuo to give the title compound. MS: m/z=223 (M+1).
Quantity
4.54 mmol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
4.99 mmol
Type
reactant
Reaction Step Two
Quantity
854 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH3:9])([CH3:8])[C:4]([O:6][CH3:7])=[O:5].[H-].[Na+].[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN(C=O)C>[CH2:12]([O:1][CH2:2][C:3]([CH3:9])([CH3:8])[C:4]([O:6][CH3:7])=[O:5])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.54 mmol
Type
reactant
Smiles
OCC(C(=O)OC)(C)C
Name
Quantity
9 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.99 mmol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
854 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
After warming to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 50° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
CUSTOM
Type
CUSTOM
Details
The bulk of the DMF was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with water and EtOAc
WASH
Type
WASH
Details
The organic layer was washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a residue which
CUSTOM
Type
CUSTOM
Details
was applied to a silica gel column for purification
WASH
Type
WASH
Details
eluting with 100% DCM
WASH
Type
WASH
Details
eluted with a gradient of CH2Cl2
ADDITION
Type
ADDITION
Details
Clean product-containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(C(=O)OC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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